Tetradecenedisulphonic acid

CAS No.: 68003-18-9

Cat. No.: VC18466553

Molecular Formula: C14H28O6S2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68003-18-9 |

|---|---|

| Molecular Formula | C14H28O6S2 |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | (E)-tetradec-1-ene-1,14-disulfonic acid |

| Standard InChI | InChI=1S/C14H28O6S2/c15-21(16,17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(18,19)20/h11,13H,1-10,12,14H2,(H,15,16,17)(H,18,19,20)/b13-11+ |

| Standard InChI Key | WSGAFJAIEIECAK-ACCUITESSA-N |

| Isomeric SMILES | C(CCCCCCS(=O)(=O)O)CCCCC/C=C/S(=O)(=O)O |

| Canonical SMILES | C(CCCCCCS(=O)(=O)O)CCCCCC=CS(=O)(=O)O |

Introduction

| Property | Value/Descriptor | Source |

|---|---|---|

| CAS Number | 68003-18-9 | |

| EINECS Number | 268-112-4 | |

| Molecular Formula | ||

| Molecular Weight | 356.49 g/mol | |

| SMILES | ||

| InChIKey | WSGAFJAIEIECAK-ACCUITESSA-N |

Structural Characteristics and Molecular Properties

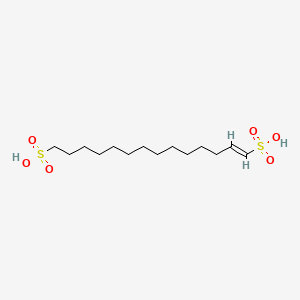

The compound’s structure comprises a 14-carbon alkene chain with sulfonic acid groups at both termini. The (E) stereochemistry indicates a trans configuration across the double bond, influencing its reactivity and intermolecular interactions . Computational data suggest a density of 1.228 g/cm³, though experimental validation remains pending . The presence of strongly acidic sulfonic groups confers high water solubility and potential for salt formation, as evidenced by its disodium derivative (CAS 13502-13-1) .

Synthesis and Production Methods

While direct synthesis protocols for tetradecenedisulphonic acid are sparsely documented, analogous sulfonic acid production methods provide insights. A common approach involves sulfonation of alkenes using sulfur trioxide or oleum under controlled conditions . For instance, methanedisulfonic acid synthesis employs sulfination of dihalomethanes with metal sulfites (e.g., calcium sulfite) at elevated temperatures (180°C) . Adapting such methods, tetradecene could undergo sequential sulfonation, though yields and purity may vary depending on reaction kinetics and catalyst selection.

Physicochemical Properties

Table 2: Physicochemical Properties

The compound’s acidity is comparable to other sulfonic acids, with each group contributing a pKa of approximately -2 to -3, enabling strong ion-exchange capabilities .

Applications and Industrial Relevance

Although specific applications of tetradecenedisulphonic acid are underexplored, its structural analogs highlight potential uses:

-

Surfactants and Detergents: Linear alkylbenzene sulfonates (LAS) dominate surfactant markets; tetradecenedisulphonic acid’s dual acidity could enhance micelle formation in hard water .

-

Polymer Chemistry: As a comonomer, it may impart sulfonic acid functionality to polymers for ion-exchange membranes or proton-conducting materials .

-

Chemical Intermediates: Potential precursor for disulfonate salts, which are utilized in electroplating and corrosion inhibition .

Research Developments and Future Perspectives

Current literature gaps underscore the need for:

-

Synthetic Optimization: Developing high-yield, scalable synthesis routes.

-

Application-Specific Studies: Evaluating efficacy in surfactants, catalysis, or energy storage.

-

Toxicological Profiling: Establishing safety guidelines for industrial use.

Advances in green chemistry may favor enzymatic or catalytic sulfonation methods to reduce environmental impact . Collaborative efforts between academia and industry could accelerate the compound’s commercialization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume